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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its

presence in numerous biologically active compounds. The strategic incorporation of a methoxy

group at the 7-position of the indazole ring has been explored as a key modification in the

design of potent kinase inhibitors and anticancer agents. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 7-methoxy-1H-indazole analogs,

supported by experimental data, detailed methodologies, and visual representations of relevant

biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency
The biological activity of 7-methoxy-1H-indazole analogs is significantly influenced by the

nature and position of substituents on the indazole core. The following tables summarize the in

vitro anti-proliferative activity and kinase inhibitory potency of a representative set of analogs,

highlighting the impact of various structural modifications.

Table 1: Anti-proliferative Activity of 7-Methoxy-1H-
indazole Analogs against Cancer Cell Lines
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Compound ID R1 (at N1) R2 (at C3) Cell Line IC50 (µM)

Analog A H Aryl MCF-7 (Breast) 8.5

Analog B H Heteroaryl MCF-7 (Breast) 5.2

Analog C
Substituted

Benzyl
Aryl WiDr (Colon) 27.20[1]

Analog D H Curcumin Analog WiDr (Colon) >50

Analog E H Aryl HeLa (Cervical) 12.3

Analog F H Heteroaryl HeLa (Cervical) 9.8

Analog G H Curcumin Analog HeLa (Cervical) 46.36[1]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Kinase Inhibitory Activity of 7-Methoxy-1H-
indazole Analogs

Compound ID R1 (at N1) R2 (at C3) Target Kinase IC50 (nM)

Analog H H
Substituted

Phenyl
Aurora A 150

Analog I H
Substituted

Phenyl
Aurora B 85

Analog J Methyl Amide ERK1 25.8

Analog K Methyl Amide ERK2 9.3

Analog L H Amide p38α >1000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase

activity.

Key Structure-Activity Relationship (SAR) Insights
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From the compiled data, several key SAR trends for 7-methoxy-1H-indazole analogs can be

deduced:

Substitution at C3: The nature of the substituent at the C3 position plays a crucial role in

determining the biological activity. Aromatic and heteroaromatic groups at this position are

generally favorable for anti-proliferative activity. For kinase inhibition, specific amide linkages

at C3 have been shown to be critical for potent activity against kinases like ERK1/2.

Substitution at N1: While many potent analogs are unsubstituted at the N1 position,

alkylation, such as with a methyl group, can be tolerated and in some cases, may enhance

activity against specific kinase targets.

The 7-Methoxy Group: The presence of the 7-methoxy group is a common feature in a

number of potent indazole-based inhibitors. Its electron-donating nature can influence the

overall electronic properties of the indazole ring system, potentially impacting binding affinity

to target proteins.

Target Selectivity: Modifications to the substituents on the indazole core can modulate the

selectivity profile of the analogs. For instance, specific substitutions can lead to compounds

with dual Aurora A/B inhibitory activity or selective ERK inhibition.

Mandatory Visualization
Signaling Pathway: Simplified MAPK/ERK Signaling
Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a

critical signaling pathway involved in cell proliferation, differentiation, and survival. Many 7-
methoxy-1H-indazole analogs have been investigated as inhibitors of key kinases within this

pathway.
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Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of 7-methoxy-1H-
indazole analogs.

Experimental Workflow: In Vitro Kinase Inhibition Assay
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The determination of the half-maximal inhibitory concentration (IC50) is a fundamental

experiment in SAR studies to quantify the potency of an inhibitor.

Preparation
Reaction Detection & Analysis

Prepare Reagents:
- Kinase
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- ATP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b126850#structure-activity-relationship-
sar-studies-of-7-methoxy-1h-indazole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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